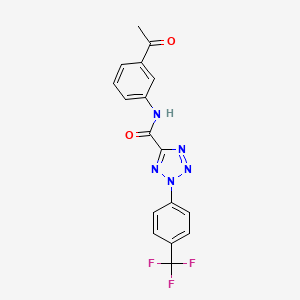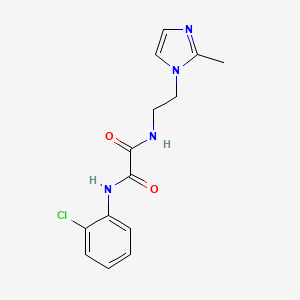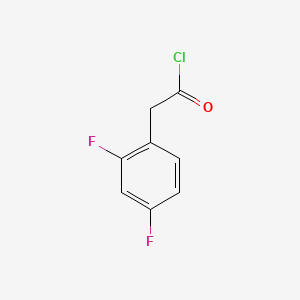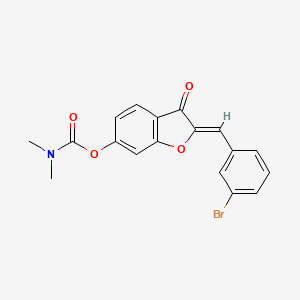![molecular formula C12H13FN2O4S B2712027 3-Fluorosulfonyloxy-5-[propan-2-yl(prop-2-ynyl)carbamoyl]pyridine CAS No. 2418678-39-2](/img/structure/B2712027.png)
3-Fluorosulfonyloxy-5-[propan-2-yl(prop-2-ynyl)carbamoyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluorosulfonyloxy-5-[propan-2-yl(prop-2-ynyl)carbamoyl]pyridine is a chemical compound that has been synthesized for its potential applications in scientific research. This compound is a pyridine derivative that contains a fluorosulfonyloxy group, a prop-2-ynyl group, and a carbamoyl group. The unique combination of these functional groups makes this compound an interesting candidate for various applications in biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of 3-Fluorosulfonyloxy-5-[propan-2-yl(prop-2-ynyl)carbamoyl]pyridine is not well understood. However, it is believed that this compound may act as an enzyme inhibitor by binding to the active site of enzymes and preventing them from catalyzing reactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Fluorosulfonyloxy-5-[propan-2-yl(prop-2-ynyl)carbamoyl]pyridine have not been extensively studied. However, it is believed that this compound may have effects on various biological pathways, including those involved in metabolism, cell signaling, and gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Fluorosulfonyloxy-5-[propan-2-yl(prop-2-ynyl)carbamoyl]pyridine in lab experiments is its unique chemical structure, which makes it a promising candidate for various scientific research applications. One limitation of using this compound is that its mechanism of action is not well understood, which makes it difficult to design experiments that target specific biological pathways.
Orientations Futures
There are several future directions for research on 3-Fluorosulfonyloxy-5-[propan-2-yl(prop-2-ynyl)carbamoyl]pyridine. One potential direction is to study the compound's mechanism of action in more detail, which could provide insights into how this compound can be used to develop new drugs or study enzyme-catalyzed reactions. Another potential direction is to investigate the compound's effects on specific biological pathways, which could lead to the development of new treatments for various diseases. Finally, future research could focus on developing new synthesis methods for this compound that are more efficient and cost-effective.
Méthodes De Synthèse
The synthesis of 3-Fluorosulfonyloxy-5-[propan-2-yl(prop-2-ynyl)carbamoyl]pyridine involves several steps. The first step is the reaction of 3-hydroxypyridine with 2-propyn-1-ol to form 3-(prop-2-yn-1-yloxy)pyridine. The next step involves the reaction of the previous product with isopropyl isocyanate to form 3-(prop-2-yn-1-yloxy)-5-(propan-2-yl)carbamoylpyridine. The final step involves the reaction of the previous product with fluorosulfonic acid to form 3-Fluorosulfonyloxy-5-[propan-2-yl(prop-2-ynyl)carbamoyl]pyridine.
Applications De Recherche Scientifique
The unique chemical structure of 3-Fluorosulfonyloxy-5-[propan-2-yl(prop-2-ynyl)carbamoyl]pyridine makes it a promising candidate for various scientific research applications. One potential application is in the field of drug discovery, where this compound can be used as a starting point to develop new drugs that target specific biological pathways. Another potential application is in the field of biochemistry, where this compound can be used to study the mechanisms of enzyme-catalyzed reactions.
Propriétés
IUPAC Name |
3-fluorosulfonyloxy-5-[propan-2-yl(prop-2-ynyl)carbamoyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O4S/c1-4-5-15(9(2)3)12(16)10-6-11(8-14-7-10)19-20(13,17)18/h1,6-9H,5H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHFISKRMRWAPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#C)C(=O)C1=CC(=CN=C1)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorosulfonyloxy-5-[propan-2-yl(prop-2-ynyl)carbamoyl]pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2711945.png)
![5-(4-methoxyphenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2711946.png)
![1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-phenoxypropan-1-one](/img/structure/B2711947.png)
![1-Amino-2-(2-bicyclo[2.2.1]heptanyl)propan-2-ol;hydrochloride](/img/structure/B2711949.png)
![2-(3,4-dimethoxyphenyl)-4-methyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2711950.png)
![N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-nitrobenzamide](/img/structure/B2711953.png)
![3-[3-(4-{6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)-1,2-oxazol-5-yl]pyridine](/img/structure/B2711954.png)

![2-[[(5-Bromopyrimidin-2-yl)amino]methyl]-1,3-dihydroinden-2-ol](/img/structure/B2711956.png)

![methyl 3-[(2Z)-2-[(dimethylamino)methylidene]-3-oxobutanamido]thiophene-2-carboxylate](/img/structure/B2711959.png)

